(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 5-bromopyridin-2-yl substituent. The Boc group enhances solubility and stability during synthetic processes, while the bromine atom on the pyridine ring offers reactivity for further functionalization (e.g., cross-coupling reactions) .
Key structural attributes:
- Chirality: The (S)-configuration at the α-carbon ensures stereochemical precision, critical for biological interactions.
- Functional groups: The Boc-protected amine and carboxylic acid enable versatile conjugation (e.g., amide bond formation).
- Electrophilic bromine: Facilitates Suzuki-Miyaura or Ullmann-type couplings for derivatization .
Properties
IUPAC Name |
(2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRPIJAOSCCEY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Di-tert-Butyl Dicarbonate (Boc₂O) Method
Procedure :
-
Substrate : 2-Amino-3-(5-bromopyridin-2-yl)propanoic acid.
-
Reagents : Boc₂O (1.1–1.5 eq), base (e.g., triethylamine, sodium bis(trimethylsilyl)amide).
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Conditions : Tetrahydrofuran (THF) or ethanol at 0–25°C for 0.5–24 hours.
Mechanism : The base deprotonates the amino group, enabling nucleophilic attack on Boc₂O. Steric hindrance from the pyridine ring necessitates excess Boc₂O for complete protection.
O-tert-Butyl S-Phenyl Thiocarbonate Method
Procedure :
-
Reagents : O-tert-Butyl S-phenyl thiocarbonate, tertiary amine base (e.g., triethylamine).
-
Conditions : Dimethyl sulfoxide (DMSO) at 60–85°C for 12–48 hours.
Applications : Preferred for sterically hindered substrates but requires post-reaction oxidation of thiophenol byproducts.
Bromination of Pyridine Intermediates
Bromination is typically performed early in the synthesis to ensure regioselectivity.
Direct Bromination of Pyridine
Procedure :
Halogen-Metal Exchange
Procedure :
-
Substrate : 2-Lithiopyridine derivatives.
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Reagents : Trimethyl borate, followed by Br₂.
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Yield : 65–75%.
Coupling Reactions for Propanoic Acid Moiety
The propanoic acid side chain is introduced via palladium-catalyzed cross-coupling or condensation.
Suzuki-Miyaura Coupling
Procedure :
Condensation with Hydroxy Acid Derivatives
Procedure :
-
Reagents : Boc-protected amino acid, 5-bromopyridine-2-carbaldehyde.
Asymmetric Synthesis of the S-Enantiomer
Chiral resolution and asymmetric catalysis are employed to obtain the S-configuration.
Chiral Pool Synthesis
Procedure :
Enzymatic Resolution
Procedure :
-
Enzyme : Lipase or protease.
-
Substrate : Racemic N-Boc-3-(5-bromopyridin-2-yl)propanoic acid ester.
Industrial-Scale Production Methods
Optimized protocols for large-scale synthesis prioritize cost-efficiency and purity.
Continuous Flow Reactors
Conditions :
Automated Synthesis Platforms
Features :
-
Process : Integrated Boc protection, bromination, and coupling steps.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Boc₂O Protection | 85% | 98% | Low | High |
| Thiocarbonate Protection | 60% | 95% | Moderate | Moderate |
| Suzuki Coupling | 70% | 99% | High | High |
| Enzymatic Resolution | 90% ee | 99% | High | Low |
Challenges and Solutions
Racemization During Coupling
Bromination Side Reactions
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrogenated bromopyridine derivatives.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The presence of the bromopyridine moiety allows for interactions with various enzymes and receptors, while the Boc-protected amino group can be deprotected to reveal the free amino acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Boc-protected amino acids with aryl/heteroaryl substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Estimated via analogous compounds.
Key Findings from Comparative Studies
Reactivity and Synthetic Utility :
- The bromine substituent in the target compound provides superior cross-coupling efficiency compared to iodine (lower steric bulk) or fluorine (less electronegative interference) .
- In contrast, hydroxylated pyridines (e.g., 5-hydroxypyridin-2-yl) require protective groups (e.g., TBDMS) during synthesis, increasing step complexity .
Biological Activity :
- Fluorophenyl analogs exhibit enhanced metabolic stability and antiviral activity (e.g., EC₅₀ = 0.8 µM against HIV-1) due to fluorine’s electronegativity and small atomic radius .
- Bromopyridine derivatives are less explored biologically but show promise in targeting pyridine-dependent enzymes (e.g., kinases) .
Physicochemical Properties :
- Lipophilicity trends: 4-Iodophenyl > 5-Bromopyridin-2-yl > 4-Fluorophenyl > 4-Hydroxyphenyl . This impacts membrane permeability and bioavailability.
- Aqueous solubility is highest in hydroxylated derivatives (e.g., 4-hydroxyphenyl) due to hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing (S)-3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
- Methodological Answer : The synthesis typically involves Boc-protection of the amino group, followed by coupling with a bromopyridine derivative. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) anhydride in a basic solvent (e.g., DMF) to protect the amine .
- Coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 5-bromopyridin-2-yl moiety .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes (50–75%) or preparative HPLC for high-purity isolation .
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- HPLC : Use a phenyl column with UV detection (λ = 254 nm) to assess purity. Retention times should match standards .
- NMR : ¹H NMR (DMSO-d₆) confirms Boc protection (δ ~1.4 ppm for tert-butyl) and the bromopyridine aromatic protons (δ 7.5–8.5 ppm) .
- Chiral Analysis : Chiral HPLC or polarimetry verifies enantiomeric excess (≥99% for S-configuration) .
Q. What reaction conditions preserve the Boc group during downstream modifications?
- Methodological Answer : Avoid strong acids (e.g., TFA) or bases. Use mild deprotection agents like HCl/dioxane (4 M) at 0–4°C. For coupling reactions, employ DCC/DMAP in CH₂Cl₂ to minimize Boc cleavage .
Q. How to troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to improve cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bromopyridine intermediates .
- Temperature Control : Maintain 60–80°C for Suzuki reactions to balance reactivity and side-product formation .
Advanced Research Questions
Q. How does the bromopyridine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 5-bromo group acts as a versatile handle for further functionalization:
- Cross-Coupling : Suzuki-Miyaura reactions replace Br with aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
- Photophysical Studies : Bromine enhances heavy-atom effects in fluorescence quenching assays .
- Stability : Monitor debromination under reducing conditions (e.g., NaBH₄) via LC-MS .
Q. What strategies mitigate racemization during Boc deprotection or peptide coupling?
- Methodological Answer :
- Low-Temperature Deprotection : Use HCl/dioxane at 0°C to minimize α-proton abstraction and racemization .
- Coupling Agents : Prefer HATU over DCC for faster amide bond formation, reducing exposure to racemization-inducing conditions .
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) to stabilize the stereocenter during synthesis .
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Analyze variable-temperature NMR to identify conformational exchange (e.g., rotamers from the Boc group) .
- Impurity Profiling : Compare LC-MS/MS fragmentation patterns with synthetic byproducts (e.g., tert-butyl cleavage products) .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .
Q. What advanced techniques optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts via titration with NaOH or lysine in ethanol/water .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
